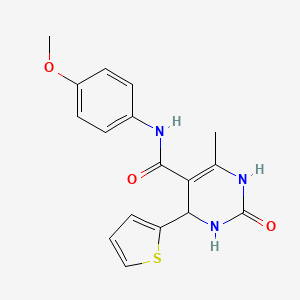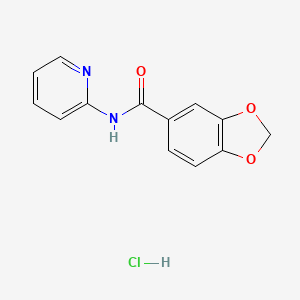![molecular formula C20H26O4 B5139703 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer. 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to improve insulin sensitivity and glucose metabolism. It has also been found to reduce blood pressure and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for the study of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. One area of research is the development of new synthesis methods to improve the yield and purity of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene and its effects on various signaling pathways. Another area of research is the development of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene-based therapeutics for the treatment of inflammatory diseases, oxidative stress-related disorders, and cancer. Finally, more studies are needed to investigate the long-term effects of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in vivo and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene involves the reaction of 2,5-dimethylphenol with 1,3-dimethoxy-4-(2-chloroethoxy)benzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-(2,5-dimethylphenoxy)butane in the presence of a palladium catalyst to yield 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. This method has been optimized to yield high purity 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene with good yields.
Applications De Recherche Scientifique
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to reduce oxidative stress and protect against oxidative damage. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-10-11-16(2)19(14-15)23-12-5-6-13-24-20-17(21-3)8-7-9-18(20)22-4/h7-11,14H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKGVFGSUWCTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)

![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)

![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)